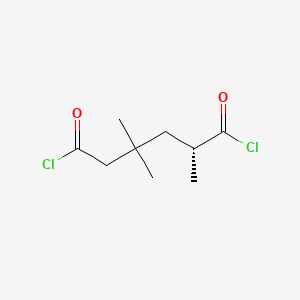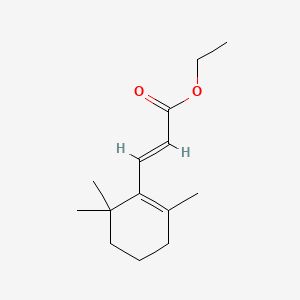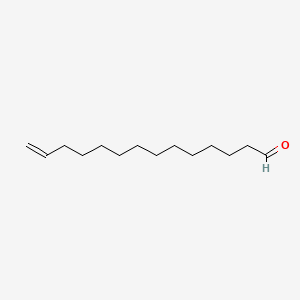
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride is a heterocyclic organic compound with the molecular formula C10H5ClN2O3S and a molecular weight of 268.6763 g/mol . It is also known by its IUPAC name, benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride . This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxadiazole ring and a sulfonyl chloride group.
Preparation Methods
The synthesis of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the oxadiazole and sulfonyl chloride functionalities. One common method involves the cyclization of naphthalene-2-carboxylic acid hydrazide with phosphoryl chloride to form the oxadiazole ring, followed by sulfonylation using chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form more complex structures.
Scientific Research Applications
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes . The oxadiazole ring may also contribute to its biological activity through interactions with specific receptors or enzymes .
Comparison with Similar Compounds
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride can be compared with other similar compounds, such as:
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonate: Contains a sulfonate group, which affects its reactivity and applications.
Benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride: Another name for the same compound, highlighting its structural features.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the sulfonyl chloride group.
Properties
CAS No. |
97552-60-8 |
|---|---|
Molecular Formula |
C10H5ClN2O3S |
Molecular Weight |
268.68 g/mol |
IUPAC Name |
benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(14,15)9-3-1-2-7-6(9)4-5-8-10(7)16-13-12-8/h1-5H |
InChI Key |
PEANXEYQMOELEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2ON=N3)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)






![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)



